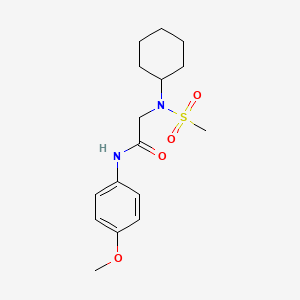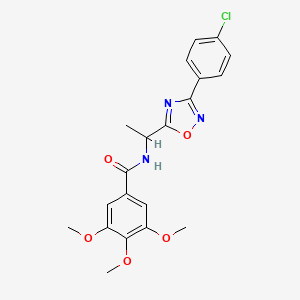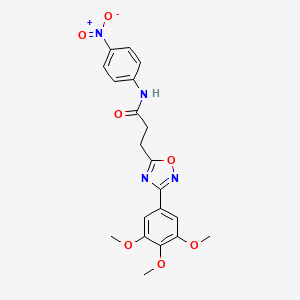
N-(4-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NITD-008 and has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of NITD-008 involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). NITD-008 binds to the active site of RdRp, preventing the incorporation of nucleotides into the viral RNA strand, thereby inhibiting viral replication. In cancer treatment, NITD-008 has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
NITD-008 has been shown to have minimal toxicity in vitro and in vivo studies, making it a promising candidate for further development. It has been reported to have a half-life of approximately 10 hours in rats and is metabolized by the liver. NITD-008 has also been shown to have good oral bioavailability, making it a suitable candidate for oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, making it a potential candidate for the development of antiviral drugs. Its minimal toxicity and good oral bioavailability also make it a promising candidate for further development. However, one limitation of NITD-008 is its relatively low potency compared to other antiviral drugs, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on NITD-008. One area of interest is the development of more potent analogs of NITD-008 with improved antiviral activity. Another area of interest is the investigation of NITD-008's potential use in the treatment of other viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of NITD-008 and its potential use in cancer treatment.
Méthodes De Synthèse
The synthesis of NITD-008 involves the reaction between 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid and 4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
NITD-008 has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied extensively for its antiviral properties and has shown efficacy against a broad range of viruses, including dengue virus, yellow fever virus, and chikungunya virus. NITD-008 has also been studied for its potential use in cancer treatment and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7/c1-28-15-10-12(11-16(29-2)19(15)30-3)20-22-18(31-23-20)9-8-17(25)21-13-4-6-14(7-5-13)24(26)27/h4-7,10-11H,8-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFDPKHNJIZYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)


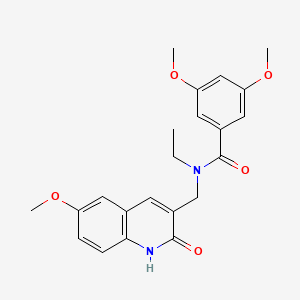
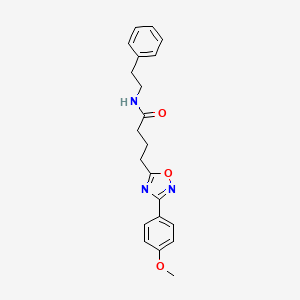
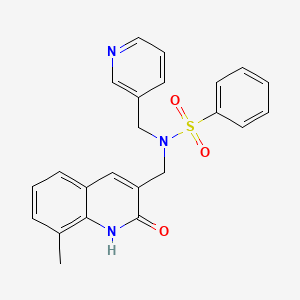
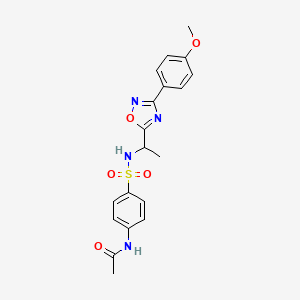
![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)
